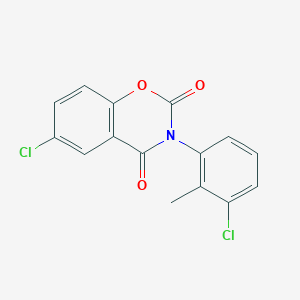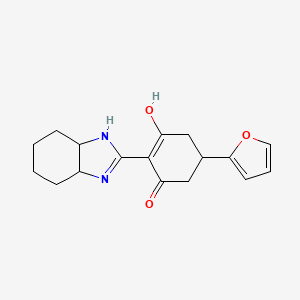![molecular formula C23H22N2O3S B11180469 6,8,8,9-tetramethyl-3-[(pyridin-2-ylsulfanyl)acetyl]-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11180469.png)
6,8,8,9-tetramethyl-3-[(pyridin-2-ylsulfanyl)acetyl]-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its chromeno-pyridinone core, which is further modified by the presence of pyridin-2-ylsulfanyl and acetyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8,8,9-TETRAMETHYL-3-[2-(PYRIDIN-2-YLSULFANYL)ACETYL]-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE typically involves a multi-step process. One common method includes the condensation of 7-hydroxy-1,2,2,4-tetramethylhydroquinoline-6-carbaldehydes with aroylacetic acid esters . The reaction is usually carried out in the presence of a base, such as piperidine, and an alcohol solvent. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6,8,8,9-TETRAMETHYL-3-[2-(PYRIDIN-2-YLSULFANYL)ACETYL]-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridin-2-ylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
6,8,8,9-TETRAMETHYL-3-[2-(PYRIDIN-2-YLSULFANYL)ACETYL]-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE has several applications in scientific research:
Chemistry: The compound is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of luminescent materials and dyes for optical applications.
Mechanism of Action
The mechanism of action of 6,8,8,9-TETRAMETHYL-3-[2-(PYRIDIN-2-YLSULFANYL)ACETYL]-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2H-Pyrano[3,2-g]quinolin-2-ones: These compounds share a similar core structure and are known for their luminescent properties.
Pyridin-2-yl derivatives: Compounds with pyridin-2-yl groups exhibit diverse biological activities and are used in medicinal chemistry.
Uniqueness
6,8,8,9-TETRAMETHYL-3-[2-(PYRIDIN-2-YLSULFANYL)ACETYL]-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H22N2O3S |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
6,8,8,9-tetramethyl-3-(2-pyridin-2-ylsulfanylacetyl)pyrano[3,2-g]quinolin-2-one |
InChI |
InChI=1S/C23H22N2O3S/c1-14-12-23(2,3)25(4)18-11-20-15(9-16(14)18)10-17(22(27)28-20)19(26)13-29-21-7-5-6-8-24-21/h5-12H,13H2,1-4H3 |
InChI Key |
YGIBIPUSNWNXML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=C1C=C3C=C(C(=O)OC3=C2)C(=O)CSC4=CC=CC=N4)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B11180392.png)
![4-(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11180395.png)
![2,3-dimethyl-N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11180396.png)
![1-tert-butyl-5-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11180404.png)
![1-[2-(4-fluorophenyl)ethyl]-N-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11180407.png)
![N-{2-chloro-5-methoxy-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}acetamide](/img/structure/B11180427.png)

![methyl 2-[7-(4-methoxyphenyl)-4-(4-methylphenyl)-3,5,12-trioxo-4,8,11-triazatricyclo[6.4.0.02,6]dodecan-1-yl]acetate](/img/structure/B11180438.png)
![Ethyl 7-(4-methoxyphenyl)-2-methyl-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11180444.png)

![7-(3-chloro-4-fluorophenyl)-3-(3-chlorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B11180461.png)
![2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B11180475.png)
![ethyl 4-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B11180482.png)
![2-chloro-N'-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}benzohydrazide](/img/structure/B11180487.png)
